Vobasine hydrochloride
Description
Natural Occurrence and Botanical Context of Vobasine-Type Alkaloids
Vobasine (B1212131) and its derivatives, known as vobasine-type alkaloids, are predominantly found in flowering plants belonging to the Apocynaceae family, commonly known as the dogbane family. wikiwand.comwikipedia.org This family is a rich source of structurally diverse MIAs. nih.gov
Vobasine-type alkaloids have been isolated from various species within the genera Tabernaemontana and Voacanga. wikipedia.org Specific plant species identified as sources of vobasine include:
Voacanga africana : This plant is a significant natural source from which vobasine was first reported. wikiwand.comwikipedia.org The stem bark, in particular, has been a subject of phytochemical investigations leading to the isolation of vobasine and its derivatives.
Tabernaemontana species : Several species within this genus are known to produce vobasine. These include Tabernaemontana divaricata, Tabernaemontana elegans, and Tabernaemontana corymbosa. wikipedia.orgnih.govnih.gov Research on T. elegans has shown that vobasine is one of the most abundant alkaloids in its leaf tissues. nih.gov
Ervatamia hirta : This species is another documented source of vobasine. wikipedia.org
The biosynthesis of vobasine, like other indole (B1671886) alkaloids, begins with the amino acid tryptophan, which is converted to strictosidine (B192452) before undergoing further enzymatic transformations. wikipedia.org Recent studies suggest that the N-methylation of perivine (B192073) to form vobasine is a key step, catalyzed by specific N-methyltransferases that may have evolved in parallel in different plant species like Tabernaemontana elegans and Catharanthus roseus. nih.govvulcanchem.com
Table 1: Botanical Sources of Vobasine
| Genus | Species | Plant Part |
| Voacanga | africana | Stem bark, Seeds |
| Tabernaemontana | divaricata | Not specified |
| elegans | Whole plant, Root bark, Leaf | |
| corymbosa | Leaf, Stembark | |
| accedens | Not specified | |
| eglandulosa | Not specified | |
| Ervatamia | hirta | Not specified |
| Peschiera | van heurkii | Not specified |
| Hunteria | zeylanica | Not specified |
Historical Perspective of Vobasine Discovery and Structural Elucidation
The discovery of vobasine dates back to 1959, when it was first isolated from Voacanga africana by Renner. wikiwand.comwikipedia.org The initial structural work laid the foundation for understanding this class of alkaloids. In the 1970s, the relationship between vobasine and two of its structurally related compounds, dregamine and tabernaemontanine, was confirmed. wikiwand.com These related alkaloids feature a reduced ethyl group in place of vobasine's ethylidene side chain.
The structural elucidation of vobasine and its derivatives has been advanced significantly through the use of modern spectroscopic techniques, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D and 2D NMR experiments have been crucial in determining the complex, polycyclic structure of vobasine and in identifying the connectivity of its atoms.
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the precise molecular formula of these alkaloids.
X-ray Diffraction Analysis : In some cases, X-ray crystallography of suitable crystals has provided unambiguous confirmation of the three-dimensional structure and absolute configuration of related alkaloids. nih.gov
The total synthesis of the vobasine carbon skeleton was first reported in the 1960s, and synthetic efforts have continued, aiming for more efficient and stereocontrolled routes to vobasine and related compounds. hanyang.ac.krwikipedia.org
Classification within Monoterpene Indole Alkaloids and Related Bisindoles
Vobasine is classified as a monoterpene indole alkaloid (MIA) of the vobasine-type . wikipedia.org This classification is based on its biosynthetic origin from tryptophan and a monoterpene unit (secologanin), and its characteristic pentacyclic chemical scaffold. nih.govmit.edu It is also described as a 2-acylindole alkaloid. hanyang.ac.kr
A significant aspect of vobasine's chemical importance is its role as a monomeric unit in the formation of bisindole alkaloids . mdpi.com These are complex molecules formed by the dimerization of two monomeric indole alkaloids. Bisindole alkaloids often exhibit enhanced biological activities compared to their constituent monomers. mdpi.com
Vobasine can dimerize with another vobasine unit or with other types of indole alkaloids, leading to a variety of bisindole structures:
Vobasine-Vobasine Type : These dimers, such as bisnicalaterine A, are formed from two vobasine units. researchgate.net
Vobasine-Iboga Type : This is a common type of bisindole alkaloid where a vobasine unit is linked to an iboga-type alkaloid like voacangine (B1217894) or ibogaine. cabidigitallibrary.orgcdnsciencepub.com Examples include voacamine (B1217101), conodurine, and the vobatensines. nih.govresearchgate.net
Vobasine-Aspidosperma Type : These dimers involve the coupling of a vobasine unit with an aspidosperma-type alkaloid. mit.edu
Vobasine-Sarpagine Type : In these dimers, a vobasine unit is connected to a sarpagine-type alkaloid. mdpi.com
Vobasine-Tryptamine Pseudodimers : Molecules like pyrrovobasine are formed from a vobasine unit and a tryptamine (B22526) unit.
The formation of these bisindoles often involves a chemical reaction between the vobasinol (the alcohol reduction product of the vobasine ketone) and another monomeric alkaloid. mdpi.comcdnsciencepub.com The study of these complex dimeric and even trimeric structures continues to be an active area of natural product chemistry research.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
50720-30-4 |
|---|---|
Molecular Formula |
C21H25ClN2O3 |
Molecular Weight |
388.9 g/mol |
IUPAC Name |
methyl (15E)-15-ethylidene-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate;hydrochloride |
InChI |
InChI=1S/C21H24N2O3.ClH/c1-4-12-11-23(2)17-9-15-13-7-5-6-8-16(13)22-20(15)18(24)10-14(12)19(17)21(25)26-3;/h4-8,14,17,19,22H,9-11H2,1-3H3;1H/b12-4-; |
InChI Key |
QTNJWRQWYXKRPM-XHNKNCTESA-N |
SMILES |
CC=C1CN(C2CC3=C(C(=O)CC1C2C(=O)OC)NC4=CC=CC=C34)C.Cl |
Isomeric SMILES |
C/C=C\1/CN(C2CC3=C(C(=O)CC1C2C(=O)OC)NC4=CC=CC=C34)C.Cl |
Canonical SMILES |
CC=C1CN(C2CC3=C(C(=O)CC1C2C(=O)OC)NC4=CC=CC=C34)C.Cl |
Related CAS |
2134-83-0 (Parent) |
Synonyms |
vobasine vobasine hydrochloride vobasine monohydrochloride |
Origin of Product |
United States |
Isolation, Characterization, and Analytical Methodologies for Vobasine Alkaloids
Extraction and Isolation Techniques from Botanical Sources
Vobasine (B1212131) and its derivatives are predominantly found in plant species belonging to the Apocynaceae family, commonly known as the dogbane family. Genera such as Tabernaemontana and Voacanga are particularly rich sources of these alkaloids. The isolation of vobasine hydrochloride from these botanical matrices involves a series of meticulous extraction and purification steps.
A common initial step is the extraction of total alkaloids from the plant material, which can be accomplished using various methods. ijpsr.comwikipedia.org One traditional approach is an acid-base extraction. wikipedia.orgnih.govacs.org This involves treating the ground plant material with a dilute acid solution, which protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous phase. The acidic extract is then basified to deprotonate the alkaloids, causing them to precipitate out of the solution. nih.govacs.org
Alternatively, direct extraction with organic solvents like methanol (B129727) or acetone (B3395972) can be employed. acs.orgnih.gov For instance, fresh leaves and stems of Tabernaemontana elegans have been submerged in methanol for a week to extract alkaloids. nih.gov Similarly, an acetone-based extraction has been proven effective for obtaining alkaloids from the root bark of Voacanga africana. acs.org Following the initial extraction, the crude alkaloid mixture is typically subjected to further separation and purification processes.
Advanced Spectroscopic Characterization (NMR, MS, UV, ECD)
The definitive identification and structural elucidation of this compound rely on a combination of sophisticated spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, stereochemistry, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for determining the complex structure of vobasine. frontiersin.org 1H NMR provides information about the chemical environment of hydrogen atoms, while 13C NMR details the carbon skeleton. frontiersin.org 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, ultimately piecing together the intricate pentacyclic framework of the vobasine molecule. For example, HMBC correlations have been instrumental in confirming the unprecedented C-3–C-2′ linkage in a vobasine-tryptamine pseudodimer.
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. frontiersin.org High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting fragments, providing valuable structural information and creating a unique "fingerprint" for the compound. frontiersin.org
Ultraviolet (UV) Spectroscopy: The UV spectrum of vobasine exhibits characteristic absorption maxima that are indicative of its chromophore, the part of the molecule that absorbs light. vulcanchem.com Typically, vobasine shows absorption peaks around 239 nm and 315 nm, which are characteristic of the 2-acylindole chromophore. vulcanchem.comresearchgate.net This distinct UV profile helps in the initial identification of vobasine-type alkaloids.
Electronic Circular Dichroism (ECD) Spectroscopy: ECD is a powerful technique used to determine the absolute configuration or stereochemistry of chiral molecules like vobasine. The experimental ECD spectrum is compared with theoretical spectra calculated for different possible stereoisomers. A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration of the molecule. This method was crucial in establishing the absolute configuration of voatriafricanines A and B, which are complex trimers containing a vobasine unit.
| Spectroscopic Data for Vobasine | |
| Technique | Observed Data |
| UV (in Methanol) | λmax 239, 315 nm vulcanchem.com |
| HRESIMS | [M+H]+ at m/z 353.18596 vulcanchem.com |
| 1H NMR (in CDCl3) | Signals corresponding to an ethylidene group, an N-Me group, a methyl ester, and aromatic protons. |
| 13C NMR (in CDCl3) | Signals confirming the presence of a 2-acylindole chromophore and a pentacyclic skeleton. researchgate.net |
| Optical Rotation [α]D | -120.1° (c 1.0, MeOH) for hydrochloride salt vulcanchem.com |
Chromatographic Separation and Purity Assessment
Chromatography is an indispensable tool for the separation of vobasine from the complex mixture of alkaloids present in the plant extract and for assessing its purity. rotachrom.comiltusa.com Various chromatographic techniques are employed, each offering different levels of resolution and scalability. slideshare.netmpg.de
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique often used for the initial separation and identification of compounds in a mixture. For instance, total alkaloids from T. elegans were separated by TLC on silica (B1680970) gel plates using a solvent system of ethyl acetate (B1210297) and methanol (9:1, v/v). nih.gov The separated compounds can be visualized under UV light or by using a staining agent.
Column Chromatography (CC): Column chromatography is a preparative technique used to isolate larger quantities of a specific compound. scirp.org The crude alkaloid extract is loaded onto a column packed with a stationary phase, such as silica gel or alumina, and eluted with a solvent or a gradient of solvents. scirp.org Fractions are collected and analyzed, often by TLC, to identify those containing the desired compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used for both analytical and preparative purposes. iltusa.comslideshare.net It offers excellent separation of complex mixtures and is crucial for obtaining highly pure compounds. iltusa.com HPLC can be used to determine the purity of an isolated compound, with purities often exceeding 95%. researchgate.net For example, HPLC combined with pH-zone-refining counter-current chromatography has been successfully used for the preparative separation of monoterpenoid indole (B1671886) alkaloid epimers. mdpi.com
The purity of the isolated this compound is a critical parameter, and HPLC is the gold standard for its assessment. iltusa.com By comparing the peak area of this compound to the total area of all peaks in the chromatogram, a quantitative measure of its purity can be obtained.
| Chromatographic Methods for Vobasine Alkaloids | |
| Technique | Application |
| Thin-Layer Chromatography (TLC) | Rapid qualitative analysis and monitoring of fractions. nih.gov |
| Column Chromatography (CC) | Preparative isolation from crude extracts. scirp.org |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation, purification, and purity assessment. iltusa.commdpi.com |
| pH-Zone-Refining Counter-Current Chromatography | Preparative separation of epimers. mdpi.com |
Bioassay-Guided Fractionation Approaches in Natural Product Discovery
Bioassay-guided fractionation is a powerful strategy used to identify and isolate new bioactive compounds from natural sources. jddtonline.infomdpi.com This approach involves systematically separating a crude extract into fractions and testing each fraction for a specific biological activity. The active fractions are then subjected to further separation until a pure, active compound is isolated.
This methodology has been successfully applied in the discovery of novel alkaloids from plants known to contain vobasine. For example, bioassay-guided fractionation of a cytotoxic ethyl acetate fraction from a plant extract led to the isolation of new aporphine (B1220529) alkaloids. researchgate.net In the context of vobasine-containing plants, this approach can lead to the discovery of new derivatives with interesting biological properties. For instance, a study on Tabernaemontana divaricata used bioassay-guided fractionation to isolate bisindole alkaloids with acetylcholinesterase inhibitory activity. ijpsonline.com
More recently, a molecular networking strategy, which is a modern computational approach to analyze mass spectrometry data, has been used to guide the isolation of new alkaloids. This technique allows researchers to target the isolation of previously uncharacterized compounds based on their mass spectral data, streamlining the discovery process. This was the case in the discovery of voatriafricanines A and B from Voacanga africana and pyrrovobasine, a vobasine-tryptamine hybrid. nih.gov
Biosynthetic Pathways and Enzymatic Mechanisms of Vobasine
Primary Metabolic Precursors and Core Biosynthetic Routes
The biosynthesis of vobasine (B1212131), like other monoterpene indole (B1671886) alkaloids, originates from primary metabolism, utilizing precursors from two major pathways: the shikimate pathway and the methylerythritol phosphate (B84403) (MEP) pathway. universiteitleiden.nl
Shikimate Pathway : This pathway provides the indole component of vobasine, which is derived from the amino acid tryptophan. wikipedia.org
MEP Pathway : The monoterpene portion of vobasine is synthesized via the MEP pathway, which produces isopentenyl pyrophosphate (IPP). universiteitleiden.nl
The convergence of these two pathways leads to the formation of the central precursor for virtually all MIAs, strictosidine (B192452). pnas.orgnih.gov Strictosidine is synthesized through the condensation of tryptamine (B22526) (from the shikimate pathway) and secologanin (B1681713) (derived from the MEP pathway), a reaction catalyzed by the enzyme strictosidine synthase (STR). biorxiv.orgbiorxiv.org The formation of strictosidine is a critical entry point into the vast and diverse landscape of MIA biosynthesis. pnas.orgnih.gov Subsequent modifications and rearrangements of the strictosidine skeleton lead to the various classes of MIAs, including the sarpagan-type scaffold of vobasine.
Key Enzymatic Steps in Vobasine Formation
The formation of vobasine from the central precursor strictosidine involves a series of enzymatic reactions. A crucial final step in the biosynthesis of vobasine is the N-methylation of perivine (B192073). vulcanchem.comnih.gov This reaction is catalyzed by a specific N-methyltransferase (NMT).
Recent research has identified and characterized the perivine Nβ-methyltransferase (PeNMT) responsible for this conversion in both Tabernaemontana elegans (TePeNMT) and Catharanthus roseus (CrPeNMT). nih.govscienceatlantic.ca This enzyme facilitates the transfer of a methyl group from the co-enzyme S-adenosyl methionine (SAM) to the non-indole nitrogen (Nβ) of perivine, yielding vobasine. nih.govscienceatlantic.ca
Biochemical studies have revealed significant differences in the catalytic efficiency of these enzymes from different plant sources. For instance, TePeNMT from T. elegans has been shown to have superior kinetics compared to CrPeNMT from C. roseus. nih.govresearchgate.net
| Enzyme | Plant Source | Substrate | Product | Key Finding | Reference |
| TePeNMT | Tabernaemontana elegans | Perivine | Vobasine | Exhibits higher catalytic efficiency compared to CrPeNMT. | nih.govresearchgate.net |
| CrPeNMT | Catharanthus roseus | Perivine | Vobasine | Also catalyzes the N-methylation of perivine, but with lower efficiency than TePeNMT. | nih.govresearchgate.net |
This table summarizes the key enzymes involved in the final step of vobasine biosynthesis.
Other key enzymes in the pathway leading to vobasine, such as geissoschizine synthase (GS) and sarpagan bridge enzyme (SBE), are highly conserved between T. elegans and C. roseus. nih.gov
Genetic and Evolutionary Aspects of Monoterpene Indole Alkaloid Biosynthesis
The biosynthesis of MIAs, including vobasine, is a testament to the evolutionary ingenuity of plants. The genes encoding the biosynthetic enzymes are often organized in clusters within the plant genome, allowing for coordinated regulation of the pathway. biorxiv.orgbiorxiv.org
A fascinating aspect of MIA evolution is the origin of the N-methyltransferases (NMTs) involved in their biosynthesis. Phylogenetic studies strongly suggest that all known MIA NMTs have evolved from ancestral γ-tocopherol C-methyltransferases (γTMTs). nih.govfrontiersin.orgresearchgate.net This phenomenon, known as neofunctionalization, involves the recruitment of an existing enzyme for a new function. In this case, an enzyme from primary metabolism (vitamin E biosynthesis) was adapted for a role in specialized metabolism. This evolutionary leap appears to be unique to the Apocynaceae family. nih.govbiorxiv.org
The evolution of PeNMT in T. elegans and C. roseus is a compelling example of parallel evolution. Despite catalyzing the same reaction, the TePeNMT and CrPeNMT enzymes share a relatively low amino acid sequence identity (around 50%). nih.govresearchgate.net This, coupled with the high conservation of other enzymes in the vobasine pathway, suggests that the ability to N-methylate perivine evolved independently in these two species. nih.gov This independent evolution highlights the adaptive advantage conferred by the production of vobasine and related compounds.
The diversification of MIA scaffolds, such as the aspidosperma and iboga types, is driven by the evolution of specific cyclase enzymes from the carboxylesterase (CXE) family. pnas.org This demonstrates how gene duplication and functional divergence can lead to the creation of new biosynthetic pathways and chemical diversity. pnas.org
Theoretical Investigations of Biogenetic Transformations
Computational chemistry provides valuable insights into the mechanisms and energetics of biosynthetic reactions. Theoretical studies, often employing Density Functional Theory (DFT) calculations, can be used to investigate proposed biosynthetic pathways and assess their feasibility.
In the context of vobasine-related alkaloids, computational analyses have been used to explore potential rearrangement mechanisms. acs.org For instance, a proposed rearrangement in the biosynthesis of voacafricine A and B was examined using DFT and found to be energetically unfavorable, suggesting an alternative pathway is likely at play. acs.org
Preclinical Pharmacological Investigations and Molecular Mechanisms of Vobasine Alkaloids
In Vitro Cellular Activities and Effects
The in vitro cellular effects of vobasine (B1212131) and its derivatives, especially its bisindole forms, have been evaluated across several studies, revealing significant cytotoxic and antiparasitic activities.
Vobasine-containing bisindole alkaloids have demonstrated notable cytotoxic effects against a range of human cancer cell lines. researchgate.netnih.gov For instance, vobasinyl-iboga bisindole alkaloids were found to be cytotoxic to HCT116 colon cancer cells, with IC₅₀ values ranging from 8.4 to >10 μM. acs.org However, these compounds did not show significant cytotoxicity against HepG2 liver carcinoma cells. acs.org In another study, various new iboga-vobasine type bisindole alkaloids (vobatensines A-F) showed pronounced growth inhibitory activity against human KB, PC-3, LNCaP, HCT 116, HT-29, MCF7, MDA-MB-231, and A549 cancer cells. researchgate.netnih.gov One study specifically noted that vobasine demonstrates cytotoxic activity against the human hepatoma HuH-7 cell line. artoi.it Furthermore, two iboga-vobasine bisindoles, 16'-decarbomethoxyvoacamine and its dihydro derivative, exhibited potent and selective cytotoxicity against human colorectal adenocarcinoma HT-29 cells while showing no significant impact on normal human colon fibroblasts. researchgate.net
Beyond anticancer potential, alkaloids isolated from Voacanga africana, including the vobasine-containing bisindole alkaloid voacamine (B1217101) A, have shown potent anti-onchocercal activity. mdpi.com These compounds were found to inhibit the motility of both the microfilariae (Mf) and adult male worms of Onchocerca ochengi in a dose-dependent manner. mdpi.com The IC₅₀ values for the active isolates ranged from 2.49–5.49 µM for microfilariae and 3.45–17.87 µM for adult males. mdpi.com
| Compound Type | Cell Line | Activity/IC₅₀ Value | Reference |
|---|---|---|---|
| Vobasinyl-iboga bisindoles | HCT116 (Colon Cancer) | 8.4 to >10 μM | acs.org |
| Vobasinyl-iboga bisindoles | HepG2 (Liver Cancer) | Not significant | acs.org |
| Vobatensines A-F (Iboga-vobasine bisindoles) | KB, PC-3, LNCaP, HCT 116, HT-29, MCF7, MDA-MB-231, A549 | Pronounced growth inhibition | researchgate.net |
| Vobasine | HuH-7 (Hepatoma) | Cytotoxic | artoi.it |
| 16'-decarbomethoxyvoacamine (Iboga-vobasine bisindole) | HT-29 (Colorectal Cancer) | Potent and selective | researchgate.net |
Enzyme Inhibition Studies (e.g., Acetylcholinesterase)
Vobasine and related alkaloids have been investigated for their enzyme-inhibiting properties, with a particular focus on acetylcholinesterase (AChE), an enzyme critical in the pathology of Alzheimer's disease. wiley.comacs.org While some reports indicate that vobasine itself shows low inhibitory activity against AChE at the concentrations evaluated, fractions from Tabernaemontana catharinensis containing vobasine, alongside affinisine, 16-epi-affinine, and coronaridine-hydroxyindolenine, exhibited significant enzyme inhibition. wiley.com
Other alkaloids from the vobasine family have shown more direct and potent effects. wikipedia.org For example, affinine, which is structurally a member of the vobasine alkaloid family, has been identified as a potential inhibitor of both acetylcholinesterase and butyrylcholinesterase. wikipedia.org Similarly, a study on alkaloids from Erratamia hainanensis identified vobasine (compound 315) among several compounds that displayed acetylcholinesterase inhibitory activities. nih.gov This suggests that the vobasine scaffold is a relevant structure for the development of cholinesterase inhibitors, even if the activity of the parent compound varies between studies. wiley.comnih.gov
Receptor Interaction and Binding Dynamics
Molecular modeling techniques have provided insights into the potential receptor interactions and binding dynamics of vobasine-containing alkaloids. In the context of the anti-onchocercal activity of compounds from Voacanga africana, homology modeling was used to generate a 3D model of the thioredoxin reductase enzyme of O. ochengi. mdpi.com Subsequent docking simulations and binding free energy calculations were performed to explain the structure-activity relationship of the isolated alkaloids, suggesting this enzyme is a key target. mdpi.com
In anticancer research, the microtubule network has been identified as a target. An iboga-vobasine bisindole derivative, 16'-decarbomethoxydihydrovoacamine, was shown through in vitro tubulin polymerization assays and molecular docking to be a microtubule-stabilizing agent. researchgate.net The analysis predicted that the compound binds to the β-tubulin subunit at the taxol-binding site, a mechanism well-known for anticancer drugs. researchgate.net This binding interaction is believed to trigger the observed antiproliferative effects. researchgate.net
Modulation of Specific Biological Pathways
The cytotoxic effects of vobasine alkaloids are often linked to the modulation of critical biological pathways, primarily those governing cell cycle progression and apoptosis.
Studies on vobasinyl-iboga alkaloids isolated from Tabernaemontana elegans revealed that they are strong inducers of apoptosis and cell cycle arrest in HCT116 colon cancer cells. acs.org The induction of apoptosis was confirmed through Hoechst staining and the activation of caspases 3 and 7. acs.orgartoi.it The inhibition of HCT116 cell proliferation was associated with cell cycle arrest at different phases depending on the specific compound; some induced a G1 phase arrest, while others caused a G2/M phase arrest. acs.org Similarly, treatment of HT-29 colorectal cancer cells with iboga-vobasine bisindoles suppressed colony formation by inducing G0/G1 cell cycle arrest and mitochondrial apoptosis. researchgate.net
Further investigation into a microtubule-stabilizing bisindole derivative showed that its binding to tubulin leads to the generation of reactive oxygen species (ROS). researchgate.net This, in turn, activates oxidative stress-related cell cycle arrest and apoptotic pathways, including the JNK/p38, p21Cip1/Chk1, and p21Cip1/Rb/E2F pathways. researchgate.net Additionally, other bisindole alkaloids have been identified as inhibitors of the Wnt/β-catenin signaling pathway, a crucial pathway often deregulated in cancers like colorectal cancer. oncotarget.com
Structure-Activity Relationship (SAR) Studies for Vobasine Derivatives
Structure-activity relationship (SAR) studies have been crucial in understanding how the chemical structure of vobasine and its derivatives influences their biological activity. A key finding is that dimeric bisindole alkaloids that contain a vobasinyl unit often exhibit enhanced biological activities compared to their monomeric counterparts. mdpi.comnih.gov
In studies on anti-onchocercal compounds, bisindole alkaloids possessing a vobasinyl unit (such as voacamine A, voacamine, and voacorine) showed significantly better activity against O. ochengi worms than the mono-indole alkaloids tested (voacangine, coronaridine, iboxygaine). mdpi.com This highlights the importance of the dimeric structure and the presence of the vobasine moiety for this specific activity. mdpi.com
Similarly, the anticancer properties of vobasine-type alkaloids are often heightened in their dimerized forms. nih.gov For example, the iboga-vobasinyl bisindole alkaloid (3'R)-hydroxytabernaelegantine C has been shown to potently induce apoptosis in cancer cells. nih.govfrontiersin.org The development of novel bisindole alkaloids, such as vobatensines from Tabernaemontana corymbosa and bisnicalaterine A from Hunteria zeylanica, further underscores the focus on dimeric structures as promising leads for cytotoxic agents. researchgate.netresearchgate.net The specific linkage between the monomeric units, as seen in various vobasine-iboga, vobasine-vobasine, and vobasine-strychnan type bisindoles, is a critical determinant of their cytotoxic potency. researchgate.netidexlab.com
Derivatization, Analog Synthesis, and Medicinal Chemistry Insights
Design and Synthesis of Novel Vobasine (B1212131) Analogs for Activity Profiling
The structural framework of vobasine presents a versatile scaffold for the design and synthesis of novel analogs with potentially improved biological activities. Researchers have employed various synthetic strategies to modify the vobasine skeleton, aiming to explore structure-activity relationships (SAR) and identify new lead compounds.
A key intermediate in the synthesis of many vobasine alkaloids is a pentacyclic compound that can be synthesized on a decagram scale in just six steps. chemrxiv.org This scalable synthesis facilitates the production of diverse analogs for activity profiling. Synthetic approaches often prioritize user-friendly reactions, inexpensive starting materials, and short synthetic routes to key intermediates. chemrxiv.orgvulcanchem.com
One notable strategy involves a bioinspired method to introduce a tryptamine (B22526) with a pyrraline (B118067) structure, leading to the total synthesis of pyrrovobasine, a vobasine-tryptamine-based pseudodimer. chemrxiv.orgvulcanchem.com This approach is considered valuable for future investigations into the biological activity and SAR of vobasine derivatives. vulcanchem.com The synthesis of pyrrovobasine was achieved on a gram scale through a concise route featuring a three-step decagram-scale synthesis of a tetracyclic intermediate and a manganese-mediated direct radical cyclization. acs.org
The synthesis of various analogs, including those with modifications to the basic vobasine skeleton, allows for the evaluation of their cytotoxic and other biological activities. chula.ac.thnih.gov For instance, a library of bavachinin (B190651) analogs, including ether, epoxide, chalcone, oxime, and triazole derivatives, was synthesized and evaluated for cytotoxicity against several human cancer cell lines. nih.gov
Notable Vobasine Analogs and Synthetic Intermediates:
| Compound/Intermediate | Description | Synthesis Highlights | Reference(s) |
| Pyrrovobasine | A vobasine-tryptamine pseudodimer with a rare pyrraline structure. | Achieved through a bioinspired method and gram-scale synthesis. | chemrxiv.orgvulcanchem.comacs.org |
| Penta-cyclic Intermediate | A key intermediate for the synthesis of many vobasine alkaloids. | Synthesized on a decagram-scale in six steps. | chemrxiv.org |
| Tetra-cyclic Intermediate | A precursor in the synthesis of the pentacyclic intermediate. | Achieved in a three-step, decagram-scale synthesis without protecting groups. | chemrxiv.org |
| Bavachinin Analogs | A library of derivatives including ethers, epoxides, and triazoles. | Synthesized to explore SAR for anticancer activity. | nih.gov |
Formation and Characterization of Vobasine-Type Bisindole Alkaloids
Vobasine frequently occurs in nature as a constituent of bisindole alkaloids, which are dimers formed from two monomeric indole (B1671886) alkaloid units. mdpi.com These dimeric structures often exhibit enhanced biological activities compared to their monomeric counterparts. vulcanchem.commdpi.com The synthesis and characterization of these complex molecules are significant areas of research.
Vobasine can dimerize with another vobasine unit or with other types of monoterpene indole alkaloids. vulcanchem.com Examples of naturally occurring vobasine-containing bisindole alkaloids include:
Vobasonidine and Vobatricine: Novel bisindole alkaloids of the vobasine-vobasine and vobasine-strychnan type, respectively. researchgate.net
Bisnicalaterine A: A bisindole alkaloid composed of two vobasine-type skeletons. researchgate.net
Voacamine (B1217101) A: An iboga-vobasine-type isomeric bisindole alkaloid. mdpi.com
Bisnaecarpamines A and B: Vobasine-sarpagine type bisindole alkaloids. nih.gov
The structures of these complex molecules are typically elucidated using extensive spectroscopic methods, including 1D and 2D NMR, mass spectrometry, and sometimes confirmed by partial synthesis. researchgate.netresearchgate.netmdpi.comnih.gov For instance, the structures of vobatensines A and B, which are iboga-vobasine type bisindoles, were confirmed through partial syntheses. researchgate.netnih.gov
Examples of Vobasine-Type Bisindole Alkaloids:
| Bisindole Alkaloid | Monomeric Units | Source | Reference(s) |
| Vobasonidine | Vobasine-Vobasine | Tabernaemontana corymbosa | researchgate.net |
| Vobatricine | Vobasine-Strychnan | Tabernaemontana corymbosa | researchgate.net |
| Bisnicalaterine A | Vobasine-Vobasine | Hunteria zeylanica | researchgate.net |
| Voacamine A | Iboga-Vobasine | Voacanga africana | mdpi.com |
| Bisnaecarpamine A | Vobasine-Sarpagine | Tabernaemontana macrocarpa | nih.gov |
| Vobatensines A-F | Iboga-Vobasine | Tabernaemontana corymbosa | researchgate.netnih.gov |
Strategies for Enhancing Molecular Efficacy and Selectivity
A primary goal in the medicinal chemistry of vobasine is to enhance its therapeutic efficacy and selectivity for specific biological targets. Several strategies are being explored to achieve this.
One major approach is the formation of bisindole alkaloids. As previously mentioned, dimerization of vobasine with itself or other indole alkaloids often leads to a significant increase in biological potency. mdpi.com For example, monomeric indole alkaloids like perivine (B192073) and vobasine show significant cytotoxicity, but are generally less active than their bisindole counterparts. mdpi.com This suggests that the dimeric structure itself contributes to enhanced activity.
Another strategy involves targeted chemical modifications of the vobasine scaffold. The synthesis of various analogs allows for the systematic exploration of how different functional groups and structural features influence biological activity. nih.gov For example, the O-acetyl and O-methyl derivatives of some bisindole alkaloids have shown increased activity, potentially due to increased lipophilicity which facilitates transport across cell membranes. mdpi.com
Computational methods, such as molecular docking and molecular dynamics simulations, are also employed to understand the interactions between vobasine derivatives and their biological targets. mdpi.comchemmethod.com These in silico approaches can help in the rational design of new analogs with improved binding affinity and selectivity. chemmethod.com For instance, homology modeling and docking simulations have been used to investigate the anti-onchocercal structure-activity relationship of vobasine-containing alkaloids. mdpi.com
Furthermore, molecular networking has emerged as a powerful tool for the dereplication of known compounds and the targeted isolation of novel, potentially bioactive analogs from natural sources. acs.org This strategy can accelerate the discovery of new vobasine derivatives with unique structural features and enhanced biological profiles. acs.org
Computational and Theoretical Studies on Vobasine Chemistry and Biology
Quantum Mechanical Calculations and Molecular Dynamics Simulations
Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic properties of vobasine (B1212131) and its derivatives. researchgate.net DFT calculations, for instance, at the B3LYP/6-31G(d) level of theory, have been used to determine the relative configurations of new vobasine-type alkaloids by calculating the energies of possible stereoisomers. researchgate.net This method helps in assigning the correct stereochemistry, such as the 17S(H-17β) configuration, by identifying the lowest energy conformation. researchgate.net
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. ebsco.com These simulations are crucial for understanding how vobasine and related bisindole alkaloids, which may contain a vobasinyl unit, interact with biological targets. mdpi.comresearchgate.net For example, MD simulations, along with docking studies, have been employed to explore the binding of vobasine-containing compounds to protein targets like the Onchocerca ochengi thioredoxin reductase. mdpi.comresearchgate.net These simulations can reveal key interactions, such as those with vital amino acids, that stabilize the compound in the binding site. researchgate.net
Furthermore, the combination of QM calculations and MD simulations is powerful for studying complex systems. QM/MM (Quantum Mechanics/Molecular Mechanics) methods, for instance, allow for the treatment of a small, critical part of a system (like the binding site of a ligand) with high-level QM accuracy, while the rest of the system is treated with more computationally efficient MM methods. acs.orgdntb.gov.ua This approach is particularly useful for studying enzymatic reactions and the binding of ligands to large biomolecules.
Time-dependent DFT (TD-DFT) calculations are another important application of quantum mechanics, used to predict electronic circular dichroism (ECD) spectra. nih.gov By comparing the calculated ECD spectrum with the experimental one, the absolute configuration of chiral molecules like vobasine derivatives can be confidently assigned. nih.gov
Table 1: Applications of Quantum Mechanical Calculations in Vobasine Research
| Computational Method | Application | Key Findings | References |
|---|---|---|---|
| Density Functional Theory (DFT) | Determination of relative stereochemistry | Identified the lowest energy conformation of vobasine derivatives, aiding in the assignment of configurations like 17S(H-17β). | researchgate.net |
| Time-Dependent DFT (TD-DFT) | Assignment of absolute configuration | Comparison of calculated and experimental ECD spectra allowed for the elucidation of the absolute configuration of new vobasine-type alkaloids. | nih.gov |
In Silico Modeling for Structure-Activity and Binding Prediction
In silico modeling plays a pivotal role in understanding the structure-activity relationships (SAR) of vobasine and its analogs, guiding the design of new compounds with improved biological activities. preprints.orgmdpi.comresearchgate.net These computational techniques are essential for predicting how chemical modifications to the vobasine scaffold will affect its interaction with biological targets. researchgate.net
Homology modeling is a key technique used when the experimental 3D structure of a target protein is unavailable. mdpi.comresearchgate.net By using the amino acid sequence of the target protein, a 3D model can be generated based on the known structures of homologous proteins. mdpi.comresearchgate.net This approach has been successfully applied to generate a model of the Onchocerca ochengi thioredoxin reductase, which was then used in docking studies with vobasine-containing alkaloids. mdpi.comresearchgate.net
Molecular docking simulations are then used to predict the binding mode and affinity of a ligand to a protein. scienceatlantic.ca These simulations place the ligand into the active site of the protein and score the different poses based on various energy functions. nih.gov For instance, docking studies of perivine (B192073) into the active site of N-methyltransferases (NMTs) from Tabernaemontana elegans (TePeNMT) and Catharanthus roseus (CrPeNMT) revealed significant differences in their binding poses. nih.govbiorxiv.org In TePeNMT, the binding pose resulted in a more favorable angle and distance for the SN2 methylation reaction to produce vobasine, explaining its higher catalytic efficiency. scienceatlantic.canih.gov
The results from docking simulations can be further refined using techniques like induced fit docking and by calculating binding free energies. mdpi.comnih.gov These methods provide a more accurate prediction of the binding affinity and can help to explain the SAR of a series of compounds. For example, the better anti-onchocercal activity of bisindole alkaloids containing a vobasinyl unit compared to their monomeric counterparts was rationalized through such computational analyses. mdpi.com
Table 2: Key Findings from In Silico Modeling of Vobasine and Related Compounds | In Silico Technique | Target/System | Key Findings | References | | :--- | :--- | :--- | | Homology Modeling | Onchocerca ochengi thioredoxin reductase | Generated a 3D model of the enzyme for subsequent docking studies. | mdpi.comresearchgate.net | | Molecular Docking | Perivine with TePeNMT and CrPeNMT | Revealed superior binding angle and distance for methylation in TePeNMT, explaining its higher efficiency in vobasine production. | scienceatlantic.canih.govbiorxiv.org | | Molecular Docking & Binding Free Energy Calculations | Vobasine-containing alkaloids with O. ochengi thioredoxin reductase | Explained the higher activity of bisindole alkaloids over monoindoles and provided insights into their SAR. | mdpi.com |
Theoretical Elucidation of Reaction Mechanisms and Biosynthetic Pathways
Theoretical calculations are invaluable for investigating the mechanisms of chemical reactions and the intricate pathways of biosynthesis. dokumen.pub For vobasine, computational studies have shed light on both its enzymatic formation and potential synthetic transformations.
DFT calculations have been employed to investigate the proposed biogenetic pathway for the formation of certain monoterpenoid indole (B1671886) alkaloids. acs.orgresearchgate.net By calculating the energies of intermediates and transition states, the energetic viability of a proposed pathway can be assessed. acs.orgresearchgate.net For instance, a theoretical investigation into a proposed rearrangement mechanism in the biosynthesis of related alkaloids found the pathway to be energetically unfavorable, suggesting the involvement of an alternative precursor or significant enzymatic catalysis. acs.orgresearchgate.net
In the context of vobasine biosynthesis, computational analysis has been crucial in understanding the enzymatic methylation of perivine to vobasine. nih.govbiorxiv.orgresearchgate.net Homology modeling and docking simulations of the N-methyltransferases TePeNMT and CrPeNMT have provided a molecular basis for their differing catalytic efficiencies. scienceatlantic.canih.govbiorxiv.org The computational models showed that the active site of TePeNMT orients perivine and the methyl donor, S-adenosyl methionine (SAM), in a way that is more conducive to the SN2 reaction, thus explaining the enhanced production of vobasine in T. elegans. scienceatlantic.canih.gov
Furthermore, theoretical studies can propose and evaluate hypothetical biosynthetic pathways. For newly discovered complex alkaloids containing a vobasine unit, such as pyrrovobasine, biosynthetic hypotheses can be formulated based on known enzymatic reactions and the chemical structure of the new compound. nih.gov These hypotheses can then be tested and refined through further experimental and computational work.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Vobasine hydrochloride |
| Perivine |
| S-adenosyl methionine (SAM) |
| Pyrrovobasine |
| Apparicine |
| Voacamine (B1217101) A |
| Voacangine (B1217894) |
| Voacristine |
| Coronaridine |
| Tabernanthine |
| Iboxygaine |
| Voacamine |
| Voacorine |
| Conoduramine |
| 16-epivobasine |
| 16-epivobasenal |
| Tronoharine |
| Dregamine |
| Epidregamine |
| Voatriafricanine A |
| Voatriafricanine B |
| 16'-decarbomethoxyvoacamine |
| 16'-decarbomethoxydihydrovoacamine |
| Bisnicalaterine A |
| 3-epivobasinol |
| 3-O-methylepivobasinol |
| Vincarudine |
Future Directions and Emerging Research Avenues for Vobasine Hydrochloride
Advancements in Biosynthetic Engineering and Production
The natural abundance of vobasine (B1212131) is often low, making extraction from plant sources inefficient for large-scale production. nih.gov Metabolic engineering in microbial hosts presents a promising alternative. nih.gov The biosynthesis of vobasine begins with the amino acid tryptophan, which is converted to strictosidine (B192452), a key precursor for all monoterpene indole (B1671886) alkaloids (MIAs). wikipedia.org A critical step in vobasine formation is the N-methylation of perivine (B192073). vulcanchem.comfrontiersin.org
Recent research has identified and characterized the enzyme responsible for this step, perivine Nβ-methyltransferase (PeNMT), in both Tabernaemontana elegans and Catharanthus roseus. frontiersin.org Interestingly, the enzymes from these two species, named TePeNMT and CrPeNMT respectively, show significant differences in their active sites despite catalyzing the same reaction, suggesting a parallel evolution of this function. frontiersin.orgnih.gov These N-methyltransferases belong to the γ-tocopherol C-methyltransferase (γTMT) family, a group of enzymes that have been neofunctionalized in the Apocynaceae family to perform N-methylation of various MIAs. frontiersin.orgnih.gov
The identification of these key biosynthetic genes, including those for upstream precursors like tabersonine, opens the door for metabolic engineering. researchgate.net By expressing these genes in microbial hosts such as yeast, researchers aim to create "cell factories" for the scalable and sustainable production of vobasine and its derivatives. nih.govnih.gov This approach not only addresses the issue of low natural abundance but also allows for the production of "new-to-nature" alkaloids through precursor-directed biosynthesis. thieme-connect.com
Novel Synthetic Methodologies for Complex Analogs
The chemical synthesis of vobasine and its analogs remains a significant challenge due to its complex pentacyclic structure. vulcanchem.com While the carbon skeleton was first synthesized in the 1960s, the total synthesis of vobasine itself has been a more recent endeavor. wikipedia.orghanyang.ac.kr Modern synthetic strategies focus on developing short, scalable, and efficient routes to key intermediates. vulcanchem.comacs.org
Recent breakthroughs include:
A three-step synthesis of a key tetracyclic intermediate. acs.org
The use of a direct radical coupling of a ketone with Mn(OAc)3. acs.org
A decagram-scale synthesis of a pentacyclic intermediate, crucial for producing various vobasine alkaloids. acs.org
A notable bioinspired approach has been developed for the synthesis of pyrrovobasine, a vobasine-tryptamine pseudodimer. acs.org This method involves the late-stage introduction of a tryptamine (B22526) unit with a pyrraline (B118067) structure, a rare moiety in natural products. acs.org Another innovative strategy involves a ring-opening functionalization of tertiary amines, which allows for the transformation of sarpagine-type alkaloids into vobasine-type bisindole alkaloids. kaist.ac.kr This molecular editing technique provides a new retrosynthetic view for creating complex alkaloid structures. kaist.ac.kr
These advancements not only make vobasine more accessible for research but also pave the way for the creation of a diverse library of analogs. By modifying the vobasine scaffold, chemists can explore structure-activity relationships and potentially develop derivatives with enhanced biological properties. vulcanchem.com
Integration of Multi-Omics Data in Alkaloid Research
The study of monoterpene indole alkaloids (MIAs) like vobasine is being revolutionized by the integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics. researchgate.net This systems biology approach provides a holistic view of alkaloid biosynthesis and regulation in plants. frontiersin.org
By sequencing the genomes and transcriptomes of MIA-producing plants such as Tabernaemontana elegans and Voacanga thouarsii, researchers can identify the full suite of genes involved in the vobasine biosynthetic pathway. frontiersin.orgresearchgate.net For instance, transcriptome analysis of T. elegans leaves and roots led to the identification of numerous putative vobasine biosynthetic enzymes. researchgate.net
Proteomic studies, which analyze the entire set of proteins in a cell or tissue, can reveal the expression levels and post-translational modifications of these enzymes, offering insights into how the biosynthetic pathway is regulated. nih.gov Metabolomic analysis, which profiles the small-molecule metabolites, allows for the quantification of vobasine, its precursors, and its derivatives in different plant tissues. frontiersin.org
Combining these datasets allows researchers to:
Discover novel biosynthetic genes. researchgate.net
Understand the evolutionary relationships between biosynthetic enzymes. frontiersin.orgnih.gov
Identify regulatory networks controlling alkaloid production.
Model metabolic pathways to predict bottlenecks and optimize production in engineered systems. researchgate.net
This integrated approach is crucial for understanding the complex chemodiversity of plants and for harnessing their biosynthetic power for pharmaceutical applications. frontiersin.org
Exploration of Undiscovered Biological Interactions at a Molecular Level
While vobasine is known to possess a range of biological activities, including moderate anticancer and antifungal properties, the precise molecular mechanisms underlying these effects are still being investigated. vulcanchem.comfrontiersin.orgnih.gov Future research will focus on identifying the specific molecular targets with which vobasine hydrochloride interacts to exert its effects.
Dimeric bisindole alkaloids containing a vobasine unit often exhibit enhanced anticancer activity compared to the monomeric form. vulcanchem.comfrontiersin.orgnih.gov This suggests that the dimeric structure may allow for novel interactions with biological targets. For example, some iboga-vobasine bisindoles have been shown to be potent inducers of apoptosis in cancer cells and may interact with DNA. nih.govresearchgate.net
Molecular docking studies are being employed to predict the binding of vobasine and its analogs to a wide range of human proteins. mdpi.com These computational approaches can help to identify potential targets involved in various diseases. For instance, studies on related indole alkaloids from Tabernaemontana species suggest that they may interact with key signaling pathways like the PI3K-Akt pathway, which is often dysregulated in cancer. mdpi.com
Further research is needed to validate these computational predictions through in vitro and in vivo experiments. Techniques such as affinity chromatography and mass spectrometry-based proteomics can be used to pull down and identify the direct binding partners of vobasine from cell extracts. Elucidating these molecular interactions will be critical for understanding the full therapeutic potential of this compound and for the rational design of more potent and selective derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
